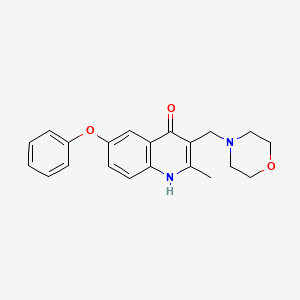
2-methyl-3-(morpholin-4-ylmethyl)-6-phenoxy-1H-quinolin-4-one
描述
2-methyl-3-(morpholin-4-ylmethyl)-6-phenoxy-1H-quinolin-4-one is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core, substituted with a phenoxy group at the 6-position, a morpholin-4-ylmethyl group at the 3-position, and a methyl group at the 2-position. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-(morpholin-4-ylmethyl)-6-phenoxy-1H-quinolin-4-one typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic aromatic substitution reaction, where a phenol derivative reacts with a halogenated quinoline intermediate.
Attachment of the Morpholin-4-ylmethyl Group: The morpholin-4-ylmethyl group can be attached via a Mannich reaction, where formaldehyde, morpholine, and the quinoline intermediate react to form the desired product.
Methylation: The final step involves the methylation of the quinoline core at the 2-position using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
化学反应分析
Types of Reactions
2-methyl-3-(morpholin-4-ylmethyl)-6-phenoxy-1H-quinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon to reduce the quinoline ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenated quinoline intermediates with nucleophiles like phenol derivatives.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
科学研究应用
2-methyl-3-(morpholin-4-ylmethyl)-6-phenoxy-1H-quinolin-4-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may exhibit anti-cancer, anti-inflammatory, or antimicrobial properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biological Studies: It is used in studies to understand its interaction with biological targets and its mechanism of action.
Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.
作用机制
The mechanism of action of 2-methyl-3-(morpholin-4-ylmethyl)-6-phenoxy-1H-quinolin-4-one involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and biological context.
相似化合物的比较
Similar Compounds
2-methyl-3-(morpholin-4-ylmethyl)-6-chloro-1H-quinolin-4-one: Similar structure with a chloro group instead of a phenoxy group.
2-methyl-3-(morpholin-4-ylmethyl)-6-methoxy-1H-quinolin-4-one: Similar structure with a methoxy group instead of a phenoxy group.
2-methyl-3-(morpholin-4-ylmethyl)-6-nitro-1H-quinolin-4-one: Similar structure with a nitro group instead of a phenoxy group.
Uniqueness
The presence of the phenoxy group at the 6-position in 2-methyl-3-(morpholin-4-ylmethyl)-6-phenoxy-1H-quinolin-4-one imparts unique chemical and biological properties compared to its analogs. This substitution can influence the compound’s reactivity, binding affinity to biological targets, and overall pharmacological profile.
属性
IUPAC Name |
2-methyl-3-(morpholin-4-ylmethyl)-6-phenoxy-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-15-19(14-23-9-11-25-12-10-23)21(24)18-13-17(7-8-20(18)22-15)26-16-5-3-2-4-6-16/h2-8,13H,9-12,14H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWDYJSVCJQIKNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)C=CC(=C2)OC3=CC=CC=C3)CN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-methylphenyl)-4-[2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy]benzamide](/img/structure/B3475486.png)
![N-(2-benzoyl-4-chlorophenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B3475503.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(8-methyl-2-oxo-4-phenylchromen-7-yl)oxyacetamide](/img/structure/B3475505.png)
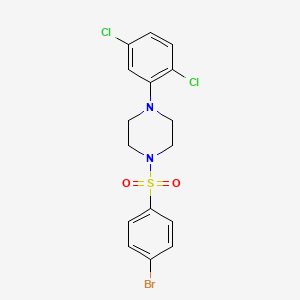
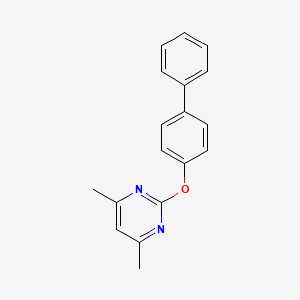
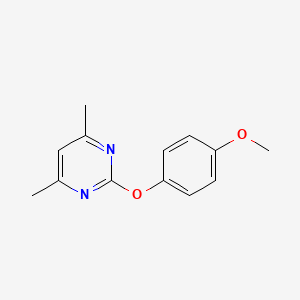
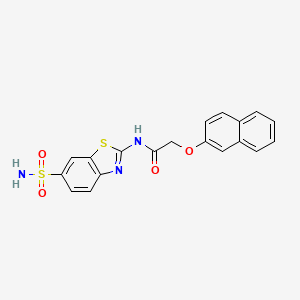
![3-phenyl-N-[(2E)-6-sulfamoyl-1,3-benzothiazol-2(3H)-ylidene]propanamide](/img/structure/B3475540.png)
![N-{6-[(ethylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2,6-difluorobenzamide](/img/structure/B3475546.png)
![N-{6-[(ethylamino)sulfonyl]-1,3-benzothiazol-2-yl}nicotinamide](/img/structure/B3475548.png)
![N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]-2-phenoxyacetamide](/img/structure/B3475552.png)
![4-chloro-N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B3475558.png)
![3-[(diethylamino)methyl]-6-fluoro-2-methyl-4-quinolinol](/img/structure/B3475560.png)
![Methyl 4-[(8-methoxy-6-oxobenzo[c]chromen-3-yl)oxymethyl]benzoate](/img/structure/B3475580.png)
